molecular formula C39H56ClN3O10S B12408236 Maytansinoid DM4 impurity 5-d6

Maytansinoid DM4 impurity 5-d6

Cat. No.: B12408236
M. Wt: 800.4 g/mol
InChI Key: AYWIIXDQRUFQGH-AOJRJVLRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Maytansinoid DM4 impurity 5-d6 involves the incorporation of deuterium into the parent compound, Maytansinoid DM4 impurity 5. The process typically includes:

Industrial Production Methods

Industrial production of this compound follows stringent protocols to ensure high purity and consistency. The process involves:

Chemical Reactions Analysis

Types of Reactions

Maytansinoid DM4 impurity 5-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Maytansinoid DM4 impurity 5-d6 has several scientific research applications:

Mechanism of Action

Maytansinoid DM4 impurity 5-d6 exerts its effects by targeting microtubules, which are essential components of the cell’s cytoskeleton. The compound binds to tubulin, inhibiting microtubule polymerization and causing cell cycle arrest at the mitotic phase. This leads to the selective killing of rapidly dividing cells, such as cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which enhances its stability and allows for precise tracking in pharmacokinetic studies. This makes it a valuable tool in drug development and research .

Properties

Molecular Formula

C39H56ClN3O10S

Molecular Weight

800.4 g/mol

IUPAC Name

[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 3,3,3-trideuterio-2-[(4-methyl-4-methylsulfanylpentanoyl)-(trideuteriomethyl)amino]propanoate

InChI

InChI=1S/C39H56ClN3O10S/c1-22-13-12-14-29(50-10)39(48)21-28(51-36(47)41-39)23(2)34-38(6,53-34)30(52-35(46)24(3)42(7)31(44)15-16-37(4,5)54-11)20-32(45)43(8)26-18-25(17-22)19-27(49-9)33(26)40/h12-14,18-19,23-24,28-30,34,48H,15-17,20-21H2,1-11H3,(H,41,47)/b14-12+,22-13+/t23-,24?,28+,29-,30+,34+,38+,39+/m1/s1/i3D3,7D3

InChI Key

AYWIIXDQRUFQGH-AOJRJVLRSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C(=O)O[C@H]1CC(=O)N(C2=C(C(=CC(=C2)C/C(=C/C=C/[C@H]([C@]3(C[C@@H]([C@H]([C@H]4[C@]1(O4)C)C)OC(=O)N3)O)OC)/C)OC)Cl)C)N(C(=O)CCC(C)(C)SC)C([2H])([2H])[2H]

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SC)C)C)OC)(NC(=O)O2)O

Origin of Product

United States

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